Dihydrouracil-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C4H6N2O2 |

|---|---|

分子量 |

118.13 g/mol |

IUPAC名 |

5,5,6,6-tetradeuterio-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i1D2,2D2 |

InChIキー |

OIVLITBTBDPEFK-LNLMKGTHSA-N |

異性体SMILES |

[2H]C1(C(=O)NC(=O)NC1([2H])[2H])[2H] |

正規SMILES |

C1CNC(=O)NC1=O |

製品の起源 |

United States |

Foundational & Exploratory

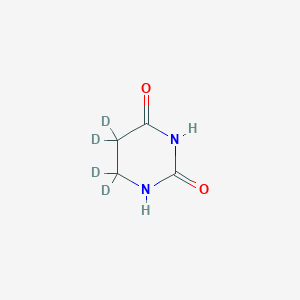

Dihydrouracil-d4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouracil-d4 is the deuterated form of dihydrouracil (B119008), a key intermediate in the catabolism of uracil (B121893).[1] As a stable isotope-labeled compound, it serves as an invaluable tool in various research and analytical applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary application lies in the accurate quantification of its non-deuterated counterpart, dihydrouracil, which is a critical biomarker for assessing the activity of dihydropyrimidine (B8664642) dehydrogenase (DPD). DPD is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent. Therefore, monitoring dihydrouracil levels is crucial for identifying patients with DPD deficiency who are at a high risk of severe toxicity from 5-FU treatment.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its use in quantitative analytical methods.

Chemical Structure and Properties

This compound is structurally identical to dihydrouracil, with the exception of four deuterium (B1214612) atoms replacing the four hydrogen atoms on the C5 and C6 positions of the pyrimidine (B1678525) ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-deuterated analog is presented below.

| Property | This compound | Dihydrouracil |

| CAS Number | 334473-41-5[2] | 504-07-4[2] |

| Molecular Formula | C₄H₂D₄N₂O₂ | C₄H₆N₂O₂ |

| Molecular Weight | 118.13 g/mol [2] | 114.10 g/mol [3] |

| Appearance | Solid (form varies) | Beige powder[3] |

| Melting Point | Not available | 279-281 °C[3] |

| Solubility | Not available | Soluble in water and DMSO[2][4] |

| Purity (typical) | ≥99 atom % D[2] | ≥98% |

Spectral Data

Due to the presence of deuterium atoms, the spectral data for this compound will differ significantly from that of Dihydrouracil, particularly in the 1H NMR and mass spectra. While specific spectra for this compound are not publicly available, representative data for the non-deuterated compound are provided for reference.

1H NMR (400 MHz, DMSO-d6) of Dihydrouracil:

-

δ 9.94 (s, 1H, NH)

-

δ 7.48 (s, 1H, NH)

-

δ 3.21 (t, 2H, CH2)

-

δ 2.45 (t, 2H, CH2) [5]

13C NMR (15.08 MHz, DMSO-d6) of Dihydrouracil:

-

δ 170.97

-

δ 153.90

-

δ 35.27

-

δ 30.34 [5]

Mass Spectrometry of Dihydrouracil: The mass spectrum of dihydrouracil typically shows a molecular ion peak [M]+ at m/z 114. The fragmentation pattern is characterized by the loss of small neutral molecules.

Biological Role and Significance

Dihydrouracil is a product of uracil catabolism, a metabolic pathway essential for the clearance of pyrimidine bases. This process is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD).

Caption: Uracil Catabolism Pathway.

A deficiency in DPD can lead to a buildup of its substrates, including the widely used anticancer drug 5-fluorouracil (5-FU). This accumulation can cause severe and life-threatening toxicity. The ratio of dihydrouracil to uracil in plasma is a reliable indicator of DPD activity and is used to identify patients at risk.[4]

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods to determine the concentration of endogenous dihydrouracil. Below is a general protocol for the analysis of dihydrouracil in plasma using LC-MS/MS with this compound as an internal standard.

Protocol: Quantification of Dihydrouracil in Plasma by LC-MS/MS

This protocol is a composite of methodologies described in the literature and should be optimized for specific instrumentation and laboratory conditions.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Dihydrouracil (Analytical Standard)

-

Human Plasma (blank)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (B129727) (MeOH), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Autosampler vials

2. Preparation of Standard and Internal Standard Solutions:

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Working Internal Standard Solution: Dilute the stock solution with 50% methanol/water to a final concentration of 100 ng/mL.

-

Calibration Standards: Prepare a series of dihydrouracil standards in blank human plasma at concentrations ranging from 1 to 1000 ng/mL.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the working internal standard solution (this compound).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3) is commonly used.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, and then re-equilibrating to the initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Dihydrouracil: The specific precursor and product ions should be determined by direct infusion of a standard solution.

-

This compound: The precursor ion will be shifted by +4 m/z units compared to the non-deuterated compound. The product ion may or may not be shifted depending on the fragmentation pattern.

-

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of dihydrouracil to this compound against the concentration of the dihydrouracil standards.

-

Determine the concentration of dihydrouracil in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: LC-MS/MS Workflow for Dihydrouracil Quantification.

Conclusion

This compound is an essential analytical tool for researchers and clinicians involved in the study of pyrimidine metabolism and the therapeutic monitoring of fluoropyrimidine drugs. Its use as an internal standard allows for the accurate and precise quantification of endogenous dihydrouracil, providing critical information for identifying patients with DPD deficiency and mitigating the risk of severe drug-related toxicity. The methodologies outlined in this guide provide a framework for the successful application of this compound in a research or clinical laboratory setting.

References

Dihydrouracil-d4: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouracil-d4 (5,6-Dihydrouracil-d4) is the deuterated analog of dihydrouracil (B119008), a key metabolite in the catabolic pathway of uracil (B121893).[1][2][3][4] Its structural similarity to the endogenous analyte, coupled with its distinct mass, makes it an ideal internal standard for quantitative bioanalysis by mass spectrometry.[1][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in the uracil degradation pathway, and its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) workflows.

Core Properties of Dihydrouracil and its Deuterated Analog

The physicochemical properties of Dihydrouracil and its deuterated form, this compound, are crucial for their application in analytical methodologies. A summary of these key characteristics is presented below.

| Property | Dihydrouracil | This compound |

| Synonyms | 5,6-Dihydrouracil | 5,6-Dihydrouracil-d4 |

| Chemical Formula | C4H6N2O2 | C4H2D4N2O2 |

| Molecular Weight | 114.10 g/mol | 118.13 g/mol |

| CAS Number | 504-07-4 | 334473-41-5 |

Uracil Catabolism Signaling Pathway

Dihydrouracil is the first product in the reductive catabolism of uracil. This pathway is essential for the degradation of pyrimidines. The initial and rate-limiting step is the reduction of uracil to dihydrouracil, a reaction catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). Dihydrouracil is then hydrolyzed by dihydropyrimidinase to N-carbamoyl-β-alanine, which is subsequently converted to β-alanine, ammonia, and carbon dioxide by β-ureidopropionase.

Experimental Protocols

Application of this compound as an Internal Standard in LC-MS/MS Analysis

The primary application of this compound is as an internal standard for the accurate quantification of dihydrouracil in biological matrices such as plasma and saliva.[5] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[6]

A typical experimental workflow for the quantification of dihydrouracil using this compound as an internal standard is outlined below.

Detailed Methodologies

The following provides a representative, detailed methodology for the quantification of dihydrouracil in human plasma, adapted from published research.[7][8][9]

1. Sample Preparation:

-

To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

-

Chromatographic System: Ultra-High Performance Liquid Chromatography (UPLC) system.

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3).[7]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate dihydrouracil from other matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode for dihydrouracil and this compound.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor to product ion transitions for both the analyte and the internal standard.

3. Data Analysis:

-

Peak areas for both dihydrouracil and this compound are integrated.

-

The ratio of the dihydrouracil peak area to the this compound peak area is calculated.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of dihydrouracil standards.

-

The concentration of dihydrouracil in the unknown samples is determined from the calibration curve.

Logical Relationships in Quantitative Analysis

The use of an internal standard is predicated on a key logical relationship: the internal standard should behave identically to the analyte throughout the analytical process. This allows for the correction of any variations that may occur.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical diagnostics, particularly in studies involving fluoropyrimidine-based chemotherapy where dihydropyrimidine dehydrogenase (DPD) activity is assessed. Its use as an internal standard in LC-MS/MS assays ensures the generation of accurate, precise, and reliable quantitative data, which is paramount for both fundamental research and clinical decision-making. The methodologies and principles outlined in this guide provide a solid foundation for the effective implementation of this compound in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. uracil degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 7. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Dihydrouracil-d4: A Comprehensive Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the Certificate of Analysis (CoA) for Dihydrouracil-d4, a deuterated analog of Dihydrouracil. This document is essential for researchers and professionals in drug development and metabolism studies, serving as a critical tool for ensuring the quality, identity, and purity of this stable isotope-labeled internal standard. This compound is primarily utilized in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in the determination of Dihydrouracil concentrations in biological matrices.

Product Identification and Specifications

A Certificate of Analysis for this compound will typically begin with fundamental identification details and physical properties. This information is crucial for confirming the identity of the material and for its proper handling and storage.

| Parameter | Specification |

| Compound Name | This compound |

| Synonyms | 5,6-Dihydrouracil-d4; 5,6-Dihydropyrimidine-2,4(1H,3H)-dione-d4 |

| CAS Number | 334473-41-5 |

| Molecular Formula | C₄H₂D₄N₂O₂ |

| Molecular Weight | 118.13 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol (B129727) |

| Storage | Store at -20°C for long-term stability |

Analytical Data: Ensuring Quality and Purity

The core of the CoA lies in the detailed analytical data, which provides quantitative evidence of the compound's purity and isotopic enrichment. These tests are performed using a variety of analytical techniques to provide a comprehensive quality profile.

| Analytical Test | Method | Typical Specification |

| Chemical Purity | HPLC-UV | ≥ 98% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98 atom % D |

| Identity Confirmation | ¹H-NMR, Mass Spectrometry | Conforms to structure |

| Residual Solvents | GC-MS | Meets USP <467> requirements |

| Elemental Analysis | Combustion Analysis | Within ±0.4% of theoretical values |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in the CoA. The following sections outline the typical experimental protocols used for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is employed to determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight and determining the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

-

Mass Analyzer: Operated in full scan mode to observe the mass-to-charge ratio (m/z) of the molecular ion.

-

Data Analysis: The isotopic distribution is analyzed to determine the percentage of the d4 species relative to d0, d1, d2, and d3 species. The measured mass of the molecular ion is compared to the theoretical mass to confirm identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the absence of significant protonated impurities.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated methanol (CD₃OD).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Data Acquisition: A standard proton experiment is performed.

-

Interpretation: The absence of signals in the regions corresponding to the protons at the deuterated positions confirms the isotopic labeling. The remaining proton signals should be consistent with the Dihydrouracil structure.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following sections provide Graphviz diagrams for key experimental workflows.

Caption: Workflow for determining the chemical purity of this compound using HPLC.

Caption: Workflow for the determination of isotopic enrichment by mass spectrometry.

Caption: The catabolic pathway of Uracil to β-Alanine.

This technical guide serves as a comprehensive resource for understanding the critical information presented in a Certificate of Analysis for this compound. By providing detailed insights into the analytical methodologies and clear visualizations of experimental workflows, it aims to empower researchers and drug development professionals to confidently assess the quality and suitability of this essential internal standard for their applications. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.

Dihydrouracil-d4 CAS number and molecular weight

An In-Depth Technical Guide to Dihydrouracil-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the deuterated form of dihydrouracil (B119008), a critical intermediate in the catabolism of uracil (B121893). Its primary application in research and clinical settings is as an internal standard for the quantitative analysis of uracil and dihydrouracil by mass spectrometry. This is particularly important for the assessment of dihydropyrimidine (B8664642) dehydrogenase (DPD) enzyme activity, a key factor in the metabolism of fluoropyrimidine-based chemotherapies. This guide provides comprehensive technical information on this compound, including its chemical properties, the metabolic pathway it traces, and detailed experimental protocols for its use.

Core Chemical and Physical Data

The fundamental properties of this compound are essential for its accurate use in experimental settings.

| Property | Value | Citations |

| CAS Number | 334473-41-5 | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][2] |

| Chemical Formula | C₄H₂D₄N₂O₂ | [2] |

| Synonyms | 5,6-Dihydrouracil-d4 | [2] |

| Appearance | White to off-white solid | [2] |

Metabolic Pathway of Uracil Catabolism

Dihydrouracil is a key metabolite in the reductive degradation of uracil. This pathway is crucial for pyrimidine (B1678525) homeostasis and the metabolism of fluoropyrimidine drugs. The enzyme dihydropyrimidine dehydrogenase (DPD) is the rate-limiting step in this process.[3] Deficiency in DPD can lead to severe toxicity in patients treated with drugs like 5-fluorouracil (B62378) (5-FU).[4]

The catabolic pathway proceeds as follows:

-

Uracil is reduced to 5,6-Dihydrouracil by dihydropyrimidine dehydrogenase (DPD).[3][5]

-

5,6-Dihydrouracil is hydrolyzed to N-Carbamyl-β-alanine by the enzyme dihydropyrimidinase.[5]

-

N-Carbamyl-β-alanine is then converted to β-alanine , ammonia, and carbon dioxide by β-ureidopropionase.[3][5]

Experimental Protocols: Phenotyping DPD Deficiency

The quantification of endogenous uracil (U) and dihydrouracil (UH2) in plasma is a method for phenotyping DPD activity.[6] A high U concentration or an altered UH2/U ratio can indicate DPD deficiency, flagging patients at risk for severe fluoropyrimidine-induced toxicity.[1][7] this compound is used as an internal standard in these assays to ensure accuracy.

Objective

To develop and validate a sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of uracil and dihydrouracil in human plasma.[6]

Materials and Reagents

-

Analytes: Uracil, Dihydrouracil

-

Internal Standards: this compound (for UH2), stable isotope-labeled Uracil (e.g., Uracil-d2) (for U)[6][8]

-

Solvents: Acetonitrile (B52724), Methanol (B129727), Water (ULC/MS grade)

-

Additives: Formic acid

-

Equipment: UPLC system coupled with a tandem mass spectrometer with an electrospray ionization (ESI) source, analytical column (e.g., Acquity UPLC HSS T3), programmable liquid handler.[6][7]

Sample Preparation (Protein Precipitation)

-

Thaw human plasma samples at room temperature.

-

To a 300 µL aliquot of plasma, add the internal standard solution containing this compound and Uracil-d2.[6]

-

Add 900 µL of a chilled precipitation solvent, such as a 50:50 (v/v) mixture of methanol and acetonitrile, while vortexing to precipitate plasma proteins.[6]

-

Vortex the mixture thoroughly.

-

Centrifuge the samples at high speed (e.g., 6000 rpm for 5 minutes) to pellet the precipitated proteins.[9]

-

Transfer the supernatant to a clean tube for analysis.

UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Inject the prepared sample onto the UPLC system.

-

Employ a gradient elution on a suitable column (e.g., C18) to separate uracil and dihydrouracil. A typical mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile (B).[6]

-

The total run time is typically short, around 5 minutes.[6]

-

-

Mass Spectrometry Detection:

-

Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Set the ionization source to positive mode for dihydrouracil and its d4-labeled internal standard, and negative mode for uracil and its deuterated standard.[6]

-

Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

-

Data Analysis and Quantification

-

Construct calibration curves by plotting the peak area ratio of the analyte to its corresponding internal standard against the analyte concentration.

-

The concentration of uracil and dihydrouracil in the plasma samples is then determined from these calibration curves. The limits of quantification are typically in the range of 1-100 ng/mL for uracil and 10-1000 ng/mL for dihydrouracil.[6]

Logical Workflow for DPD Deficiency Screening

The process of screening patients for DPD deficiency before administering fluoropyrimidine-based chemotherapy involves several key steps, from patient identification to dose adjustment.

Conclusion

This compound is an indispensable tool for the accurate quantification of dihydrouracil in biological matrices. Its use as an internal standard in LC-MS/MS assays enables reliable phenotyping of DPD enzyme activity. This is of paramount importance in clinical oncology for personalizing fluoropyrimidine chemotherapy, thereby minimizing the risk of severe, life-threatening toxicities in patients with DPD deficiency. The protocols and pathways detailed in this guide provide a framework for researchers and clinicians working in this critical area of drug metabolism and patient safety.

References

- 1. Dihydropyrimidine Dehydrogenase Deficiency: To Screen or Not to Screen? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydropyrimidine dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 5. Human Metabolome Database: Showing metabocard for Dihydrouracil (HMDB0000076) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. Automatic quantification of uracil and dihydrouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

An In-Depth Technical Guide to Dihydrouracil Metabolism and Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dihydrouracil (B119008) metabolism pathway, a critical route in pyrimidine (B1678525) catabolism. A thorough understanding of this pathway, its constituent enzymes, and regulatory mechanisms is paramount for researchers in metabolic diseases, scientists studying nucleotide homeostasis, and professionals involved in the development of fluoropyrimidine-based chemotherapeutics. This document details the core components of the pathway, presents quantitative enzymatic data, outlines experimental protocols for its study, and provides visual representations of the key processes.

Core Pathway Overview

The catabolism of uracil (B121893) and thymine, pyrimidine bases, proceeds through a three-step enzymatic pathway, often referred to as the reductive pyrimidine degradation pathway. This process ultimately converts these bases into β-alanine and β-aminoisobutyrate, respectively, along with ammonia (B1221849) and carbon dioxide. The central focus of this guide, the metabolism of dihydrouracil, constitutes the second and third steps of uracil degradation.

The key enzymes involved in this pathway are:

-

Dihydropyrimidine (B8664642) Dehydrogenase (DPD): The initial and rate-limiting enzyme that catalyzes the reduction of uracil to 5,6-dihydrouracil.[1] This enzyme is encoded by the DPYD gene.

-

Dihydropyrimidinase (DHP): This enzyme is responsible for the hydrolytic ring opening of dihydrouracil to N-carbamyl-β-alanine.[2] The corresponding gene is DPYS.

-

β-Ureidopropionase (βUP): The final enzyme in the pathway, which hydrolyzes N-carbamyl-β-alanine to β-alanine, ammonia, and carbon dioxide.[3] This enzyme is encoded by the UPB1 gene.

The clinical significance of this pathway is profound, particularly concerning the metabolism of fluoropyrimidine drugs like 5-fluorouracil (B62378) (5-FU), a common chemotherapeutic agent. Dihydropyrimidine dehydrogenase is responsible for the breakdown of more than 80% of administered 5-FU.[4] A deficiency in DPD activity can lead to severe, and sometimes lethal, toxicity from 5-FU treatment.

Quantitative Data on Pathway Enzymes

The following tables summarize the available quantitative kinetic data for the key enzymes in the dihydrouracil metabolism pathway. Understanding these parameters is crucial for modeling metabolic flux and for the development of enzyme inhibitors or activators.

| Enzyme | Substrate | Organism | Km (µM) | Vmax (nmol/mg protein/h) | Reference(s) |

| Dihydropyrimidine Dehydrogenase (DPD) | Uracil | Bovine | 0.8 | Not Specified | [5] |

| Thymine | Human | 1 | 8.0 ± 2.2 | [1] | |

| NADPH | Human | 10 | Not Specified | [1] | |

| β-Ureidopropionase (βUP) | N-carbamyl-β-alanine | Human | 15.5 ± 1.9 | Not Specified | [6] |

Signaling Pathways and Regulatory Mechanisms

The dihydrouracil metabolism pathway is subject to regulation at both the transcriptional and post-translational levels, ensuring proper nucleotide homeostasis and response to metabolic demands.

Dihydrouracil Catabolic Pathway

The core enzymatic cascade of dihydrouracil metabolism is a linear pathway involving three key enzymes.

Transcriptional Regulation of DPYD

The expression of the DPYD gene, encoding the rate-limiting enzyme DPD, is a critical control point. Aberrant regulation can lead to DPD deficiency and severe drug toxicity.

References

- 1. Dihydropyrimidine dehydrogenase activity in human blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. genecards.org [genecards.org]

- 4. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Central Role of Dihydrouracil in Pyrimidine Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of dihydrouracil (B119008) and the enzymatic pathway responsible for pyrimidine (B1678525) catabolism. This pathway is not only fundamental to nucleotide homeostasis but also a key determinant in the efficacy and toxicity of fluoropyrimidine-based chemotherapeutics. This document details the core enzymes, their kinetics, experimental protocols for their study, and the clinical significance of this metabolic route.

The Pyrimidine Catabolic Pathway: An Overview

The breakdown of the pyrimidine bases uracil (B121893) and thymine (B56734) is a three-step enzymatic cascade that converts them into water-soluble compounds for excretion or recycling. Dihydrouracil is the first and pivotal intermediate in the degradation of uracil. The pathway primarily occurs in the liver and consists of the following sequential reactions:

-

Reduction of Uracil: Dihydropyrimidine (B8664642) dehydrogenase (DPD), encoded by the DPYD gene, catalyzes the initial and rate-limiting step. It reduces uracil to 5,6-dihydrouracil using NADPH as a cofactor.[1]

-

Hydrolytic Ring Opening: Dihydropyrimidinase (DHP), encoded by the DPYS gene, hydrolyzes the cyclic amide bond of dihydrouracil to form N-carbamyl-β-alanine.

-

Hydrolysis to β-Alanine: β-ureidopropionase (β-UP), encoded by the UPB1 gene, catalyzes the final step, hydrolyzing N-carbamyl-β-alanine to β-alanine, carbon dioxide, and ammonia.[2]

A parallel pathway exists for the catabolism of thymine, which is converted to dihydrothymine, then to N-carbamyl-β-aminoisobutyric acid, and finally to β-aminoisobutyric acid.

Quantitative Analysis of Pyrimidine Catabolism Enzymes

The kinetic parameters of the enzymes in the pyrimidine catabolism pathway are crucial for understanding their efficiency and the overall flux of the pathway. The following tables summarize key quantitative data for these enzymes.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source Organism | Notes |

| Dihydropyrimidine Dehydrogenase (DPD) | Uracil | 0.8 | 1.6 s⁻¹ (kcat) | Bovine Liver | [3] |

| Dihydropyrimidine Dehydrogenase (DPD) | 5-Fluorouracil (B62378) | 0.7 | 3 s⁻¹ (kcat) | Bovine Liver | [4] |

| Dihydropyrimidinase (DHP) | 5,6-Dihydrouracil | 130 | 126 s⁻¹ (kcat) | Bovine Liver | [4] |

| β-Ureidopropionase (β-UP) | N-carbamyl-β-alanine | 15.5 ± 1.9 | Not specified | Human Liver | [5][6] |

| β-Ureidopropionase (β-UP) | N-carbamyl-β-alanine | 3740 | 4.12 U/mg | Pseudomonas putida | The bacterial enzyme shows different kinetics.[7] |

Table 1: Kinetic Parameters of Pyrimidine Catabolism Enzymes. This table presents the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the key enzymes involved in pyrimidine breakdown.

| Metabolite | Fluid | Concentration Range (nmol/L) | Analytical Method | Reference Population |

| Uracil | Plasma | 5 - 20 | HPLC-MS/MS | Healthy Volunteers |

| Dihydrouracil | Plasma | 10 - 50 | HPLC-MS/MS | Healthy Volunteers |

| N-carbamyl-β-alanine | Urine | Variable | GC/MS | General Population |

| β-alanine | Urine | Variable | HPLC | General Population |

Table 2: Physiological Concentrations of Pyrimidine Catabolites. This table provides an overview of the typical concentration ranges of key metabolites in human plasma and urine.

Signaling Pathways and Experimental Workflows

Pyrimidine Catabolism Pathway

The following diagram illustrates the sequential enzymatic reactions in the catabolism of uracil, highlighting the central position of dihydrouracil.

Figure 1: Pyrimidine Catabolism Pathway. This diagram shows the conversion of uracil to β-alanine, CO₂, and NH₃.

Experimental Workflow for DPD Activity Assay (HPLC-Based)

This workflow outlines the key steps in determining DPD activity in peripheral blood mononuclear cells (PBMCs) using High-Performance Liquid Chromatography (HPLC).

Figure 2: HPLC-Based DPD Activity Assay Workflow. A flowchart of the major steps for measuring DPD enzyme activity.

Detailed Experimental Protocols

Dihydropyrimidine Dehydrogenase (DPD) Activity Assay using HPLC

This protocol is adapted from methodologies that quantify the formation of dihydrouracil from uracil.

1. Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.

-

Lysis Buffer (e.g., potassium phosphate (B84403) buffer with protease inhibitors).

-

Reaction Buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Substrates: Uracil, NADPH.

-

Internal Standard (e.g., 5-chlorouracil).

-

Stopping Solution (e.g., perchloric acid).

-

HPLC system with a UV detector.

-

C18 reverse-phase HPLC column.

-

Mobile Phase (e.g., methanol (B129727) and water gradient).

2. Procedure:

-

PBMC Isolation and Lysate Preparation: Isolate PBMCs from fresh blood using a density gradient medium. Wash the cells and resuspend in lysis buffer. Lyse the cells by sonication or freeze-thaw cycles. Centrifuge to pellet cell debris and collect the supernatant (cell lysate). Determine the protein concentration of the lysate.

-

Enzymatic Reaction: In a microcentrifuge tube, combine the cell lysate with the reaction buffer containing uracil and NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the stopping solution.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Transfer the supernatant to a new tube and add the internal standard.

-

HPLC Analysis: Inject a defined volume of the prepared sample onto the HPLC system.

-

Data Analysis: Quantify the dihydrouracil peak area relative to the internal standard. Calculate the DPD activity as nmol of dihydrouracil formed per milligram of protein per hour.[4]

Spectrophotometric Assay for Dihydropyrimidinase (DHP) Activity

This method measures the decrease in absorbance as dihydrouracil is converted to N-carbamyl-β-alanine.

1. Materials:

-

Purified or partially purified DHP enzyme preparation.

-

Reaction Buffer (e.g., phosphate buffer, pH 8.0).

-

Substrate: 5,6-Dihydrouracil.

-

UV-Vis Spectrophotometer.

2. Procedure:

-

Reaction Setup: In a quartz cuvette, add the reaction buffer and the DHP enzyme preparation.

-

Baseline Measurement: Measure the initial absorbance at a wavelength where dihydrouracil has a characteristic absorbance (e.g., 230 nm).

-

Initiate Reaction: Add a known concentration of dihydrouracil to the cuvette to start the reaction.

-

Kinetic Measurement: Monitor the decrease in absorbance over time as dihydrouracil is consumed.

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. Determine the DHP activity based on the molar extinction coefficient of dihydrouracil.

Radiochemical Assay for β-Ureidopropionase (β-UP) Activity

This highly sensitive assay measures the release of radiolabeled CO₂ from N-carbamyl-β-[¹⁴C]alanine.[5][6]

1. Materials:

-

Tissue homogenate or purified β-UP enzyme.

-

Reaction Buffer (e.g., phosphate buffer, pH 7.0).

-

Substrate: N-carbamyl-β-[¹⁴C]alanine (radiolabeled).

-

Scintillation vials containing a CO₂ trapping agent (e.g., hyamine hydroxide).

-

Liquid scintillation counter.

2. Procedure:

-

Reaction Setup: In a sealed reaction vessel, combine the enzyme source with the reaction buffer.

-

Initiate Reaction: Add the radiolabeled N-carbamyl-β-alanine to start the reaction.

-

Incubation: Incubate the mixture at 37°C for a specific time.

-

CO₂ Trapping: Stop the reaction by injecting an acid (e.g., sulfuric acid) into the reaction mixture. This will release the ¹⁴CO₂ produced, which is then trapped by the agent in the scintillation vial.

-

Scintillation Counting: Place the scintillation vial in a liquid scintillation counter to measure the radioactivity.

-

Data Analysis: Calculate the amount of ¹⁴CO₂ produced based on the specific activity of the substrate and the measured radioactivity. Express β-UP activity as pmol of CO₂ released per milligram of protein per minute.[5][6]

Regulation of Pyrimidine Catabolism

The regulation of pyrimidine catabolism is less understood than its synthesis. However, evidence suggests that the expression of the genes encoding the catabolic enzymes can be influenced by various factors. For instance, the expression of DPYD has been shown to be regulated by transcription factors and can be influenced by the cell proliferation rate.[3] There is also evidence for the regulation of DPD activity by growth factors.[8] Feedback inhibition, a common regulatory mechanism in metabolic pathways, may also play a role, where the end-products of the pathway could potentially inhibit the activity of the initial enzymes.[9] Further research is needed to fully elucidate the allosteric and transcriptional regulation of the entire pyrimidine catabolic pathway.

Clinical Significance and Drug Development

The pyrimidine catabolic pathway, and specifically the activity of DPD, is of paramount importance in clinical oncology. The widely used chemotherapeutic agent 5-fluorouracil (5-FU) is structurally similar to uracil and is catabolized by the same pathway. Over 80% of an administered dose of 5-FU is inactivated by DPD.[10]

DPD Deficiency: A significant portion of the population has reduced DPD activity due to genetic variations in the DPYD gene.[10] In these individuals, the clearance of 5-FU is impaired, leading to a higher concentration of the active drug and a significantly increased risk of severe, and sometimes fatal, toxicity.

Biomarkers for DPD Deficiency: The plasma ratio of dihydrouracil to uracil (UH₂/U) is a key phenotypic biomarker for DPD activity.[4][11][12] A low UH₂/U ratio indicates reduced DPD function and can be used to identify patients at risk of 5-FU toxicity.[11][12] This has led to the development of assays to measure this ratio in patients before initiating fluoropyrimidine therapy.

Drug Development: The role of DPD in 5-FU metabolism has made it a target for drug development. DPD inhibitors can be co-administered with 5-FU to increase its bioavailability and therapeutic efficacy, particularly in tumors with high DPD expression.

Conclusion

Dihydrouracil is a central intermediate in the catabolism of pyrimidines, a pathway with profound implications for both normal physiology and clinical pharmacology. A thorough understanding of the enzymes that produce and metabolize dihydrouracil, their kinetics, and their regulation is essential for researchers and clinicians. The experimental protocols provided in this guide offer a starting point for the investigation of this critical metabolic pathway. Continued research into the intricacies of pyrimidine catabolism will undoubtedly lead to improved therapeutic strategies and personalized medicine approaches for a variety of diseases, most notably cancer.

References

- 1. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]

- 2. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 3. Regulation of dihydropyrimidine dehydrogenase gene expression in regenerating mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dihydrouracil/uracil ratio in plasma, clinical and genetic analysis for screening of dihydropyrimidine dehydrogenase deficiency in colorectal cancer patients treated with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A radiochemical assay for beta-ureidopropionase using radiolabeled N-carbamyl-beta-alanine obtained via hydrolysis of [2-(14)C]5, 6-dihydrouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Regulation of Dihydropyrimidine Dehydrogenase and Pyrimidine Nucleoside Phosphorylase Activities by Growth Factors and Subsequent Effects on 5‐Fluorouracil Sensitivity in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Feedback Inhibition in Metabolic Pathways – MHCC Biology 112: Biology for Health Professions [openoregon.pressbooks.pub]

- 10. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of an oral uracil loading test to identify DPD‐deficient patients using a limited sampling strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Dihydrouracil-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dihydrouracil-d4, a deuterated isotopologue of Dihydrouracil. This document is intended to serve as a foundational resource for professionals in research and drug development, offering precise data, relevant biological context, and generalized experimental methodologies.

Core Physical and Chemical Properties

This compound, the deuterium-labeled form of Dihydrouracil, is primarily utilized as an internal standard in quantitative analyses or as a tracer in metabolic studies.[1] The incorporation of deuterium (B1214612) atoms results in a higher molecular weight compared to its non-deuterated counterpart, which is a critical attribute for its use in mass spectrometry-based applications. Below is a summary of its key physical properties, presented alongside those of unlabeled Dihydrouracil for comparative analysis.

Table 1: Comparative Physical Properties of this compound and Dihydrouracil

| Property | This compound | Dihydrouracil |

| Molecular Formula | C₄H₂D₄N₂O₂[1] | C₄H₆N₂O₂[2][3] |

| Molecular Weight | 118.13 g/mol [1][2] | 114.10 g/mol [2][3] |

| Appearance | White to off-white solid[1] | White solid[2] |

| Melting Point | Not explicitly reported | 279 - 281 °C[3][4][5][6][7] |

| Water Solubility | Not explicitly reported | Soluble[2] |

| CAS Number | 334473-41-5[1][2] | 504-07-4[2] |

Note: The melting point and solubility of deuterated compounds are often slightly different from their hydrogenated counterparts due to the kinetic isotope effect influencing intermolecular interactions.[8][9] However, specific experimental values for this compound are not widely published.

Biological Context: Uracil (B121893) Catabolism

Dihydrouracil is a critical intermediate in the catabolic pathway of uracil, a fundamental component of nucleic acids.[10] This metabolic process, involving a sequence of three enzymatic reactions, ultimately converts uracil into beta-alanine, carbon dioxide, and ammonia.[10] The initial and rate-limiting step is the reduction of uracil to dihydrouracil, catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).[10] Understanding this pathway is crucial for drug development, particularly for fluoropyrimidine-based chemotherapies like 5-fluorouracil (B62378) (5-FU), which are metabolized by the same enzymes.[10]

Caption: The metabolic pathway of Uracil catabolism.

Experimental Protocols

The determination of the physical properties of this compound involves standard analytical chemistry techniques. The general methodologies are outlined below.

Workflow: Characterization of this compound

Caption: General workflow for synthesis and physical analysis.

A. Synthesis and Purification

The synthesis of Dihydrouracil and its analogs can be achieved through various organic chemistry methods, such as the Biginelli reaction or the reduction of uracil.[11][12][13] For deuterated variants, deuterium-labeled starting materials or reagents are incorporated.

-

Reaction Setup: A suitable precursor is reacted under controlled conditions using deuterium sources.

-

Purification: The crude product is purified to isolate this compound. High-Performance Liquid Chromatography (HPLC) is a common method for achieving high purity.

B. Structural and Identity Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure and the specific positions of deuterium incorporation.

-

Protocol: A sample of this compound is dissolved in a suitable deuterated NMR solvent (e.g., DMSO-d₆).[14] Both ¹H NMR and ²H NMR spectra are acquired. In the ¹H NMR spectrum, the absence of signals at the positions of deuteration confirms successful labeling. The ²H NMR will show signals corresponding to the incorporated deuterium atoms.[15] ¹³C NMR can also be used for structural elucidation.[3]

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and assess the isotopic purity of the compound.

-

Protocol: The sample is introduced into a mass spectrometer. The resulting mass spectrum should show a molecular ion peak corresponding to the mass of this compound (118.13 Da). The isotopic distribution of this peak is analyzed to determine the percentage of deuterium incorporation.

-

C. Determination of Physical Properties

-

Melting Point Analysis:

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Protocol: A small amount of the purified, crystalline this compound is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded.

-

-

Solubility Assay:

-

Objective: To determine the solubility of the compound in various solvents (e.g., water, DMSO, ethanol).

-

Protocol: An excess amount of this compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is measured using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 504-07-4: Dihydrouracil | CymitQuimica [cymitquimica.com]

- 3. Dihydrouracil | C4H6N2O2 | CID 649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dihydrouracil 504-07-4 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 5,6-DIHYDROURACIL CAS#: 504-07-4 [m.chemicalbook.com]

- 7. 5,6-DIHYDROURACIL | 504-07-4 [chemicalbook.com]

- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. allanchem.com [allanchem.com]

- 15. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

A Technical Guide to Dihydrouracil-d4: Suppliers, Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dihydrouracil-d4, a deuterated analog of the endogenous metabolite dihydrouracil (B119008). This document details commercially available sources, provides insights into its applications in research and drug development, and includes a representative experimental protocol for its use as an internal standard.

Introduction to this compound

This compound is a stable isotope-labeled form of dihydrouracil, a metabolite of uracil. In drug development and clinical research, deuterated compounds like this compound are invaluable tools. They are primarily used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of measurements of their non-labeled counterparts in biological matrices. The Dihydrouracil/uracil ratio in plasma is a critical biomarker for dihydropyrimidine (B8664642) dehydrogenase (DPD) activity, an enzyme crucial for the metabolism of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). Deficient DPD activity can lead to severe toxicity from 5-FU treatment.

Commercial Availability and Suppliers

A critical aspect for researchers is the reliable supply of high-quality this compound. Several chemical suppliers offer this compound, and the following table summarizes the available information on their products. Researchers are advised to request a lot-specific Certificate of Analysis for detailed information on purity and isotopic enrichment.

| Supplier | Catalog Number | CAS Number | Purity | Isotopic Enrichment | Available Quantities | Price (USD) |

| MedchemExpress | HY-W012926S | 334473-41-5 | ≥98% | Not specified | 1 mg, 5 mg | $320 (1 mg) |

| Toronto Research Chemicals (TRC) | D449993 | 334473-41-5 | Not specified | Not specified | 1 mg, 5 mg, 10 mg | Contact for price |

| LGC Standards | TRC-D449993-1MG | 334473-41-5 | Not specified | Not specified | 1 mg | Contact for price |

| Cayman Chemical | Not explicitly listed | - | - | - | - | - |

| Santa Cruz Biotechnology | Not explicitly listed | - | - | - | - | - |

Note: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information. While Cayman Chemical and Santa Cruz Biotechnology are prominent suppliers of biochemicals, this compound was not readily found in their online catalogs at the time of this review; however, they may offer it through their custom synthesis services.

Experimental Protocol: Quantification of Dihydrouracil in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example for the quantification of dihydrouracil in human plasma. It is essential to validate the method in your laboratory.

3.1. Materials and Reagents

-

Dihydrouracil (analytical standard)

-

This compound (internal standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well protein precipitation plates

3.2. Preparation of Stock and Working Solutions

-

Dihydrouracil Stock Solution (1 mg/mL): Accurately weigh and dissolve dihydrouracil in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the dihydrouracil stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the this compound IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3.3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibrator, quality control, or unknown) in a 96-well plate, add 150 µL of the this compound IS working solution in acetonitrile.

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate dihydrouracil from other plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), positive or negative mode (to be optimized).

-

MRM Transitions:

-

Dihydrouracil: Q1/Q3 (to be determined, e.g., m/z 115 -> 70)

-

This compound: Q1/Q3 (to be determined, e.g., m/z 119 -> 74)

-

3.5. Data Analysis

The concentration of dihydrouracil in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Application in Drug Development: Dihydrouracil Analogs as Cereblon Ligands

Recent research has highlighted the potential of dihydrouracil derivatives in the field of targeted protein degradation. Specifically, substituted phenyl dihydrouracils have been developed as novel, achiral ligands for the E3 ubiquitin ligase cereblon (CRBN).[1][2] These ligands are crucial components of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.

The use of achiral dihydrouracil-based ligands offers advantages over traditional glutarimide-based ligands, which are chiral and can undergo racemization.[1][2] This simplifies drug development and can lead to more stable and effective PROTACs.

Visualizations

5.1. Experimental Workflow for Dihydrouracil Quantification

Caption: Workflow for plasma dihydrouracil quantification.

5.2. Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: Dihydrouracil-based PROTAC mechanism.

References

An In-depth Technical Guide to the Synthesis of Deuterated Dihydrouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated dihydrouracil (B119008), a valuable isotopically labeled compound for use in metabolic studies, as an internal standard in mass spectrometry-based assays, and in the development of deuterated drugs. This document details two primary synthetic strategies: a two-step approach involving the deuteration of uracil (B121893) followed by catalytic reduction, and a one-pot reductive deuteration method. Detailed experimental protocols, quantitative data, and characterization methods are presented to enable replication and further development by researchers in the field.

Introduction

Dihydrouracil is a key intermediate in the catabolism of uracil. The introduction of deuterium (B1214612) at specific positions within the dihydrouracil molecule can significantly alter its metabolic fate due to the kinetic isotope effect, where the heavier C-D bond is broken more slowly than a C-H bond. This property makes deuterated dihydrouracil a powerful tool for investigating drug metabolism pathways and for creating more stable pharmaceutical compounds. This guide outlines reliable methods for the preparation of this important molecule.

Synthetic Strategies

Two principal pathways for the synthesis of deuterated dihydrouracil are presented:

-

Two-Step Synthesis: This classic approach involves the initial deuteration of uracil at the 5 and 6 positions, followed by the catalytic reduction of the deuterated uracil to yield 5,6-dideuterio-dihydrouracil.

-

One-Pot Reductive Deuteration: This streamlined method combines the deuteration and reduction steps into a single reaction vessel, offering a more efficient workflow.

The following sections provide detailed experimental protocols for each of these strategies.

Experimental Protocols

Method 1: Two-Step Synthesis of 5,6-Dideuterio-dihydrouracil

This method is divided into two distinct experimental procedures: the deuteration of uracil and the subsequent reduction of the deuterated intermediate.

Step 1: Catalytic Deuteration of Uracil

This protocol is adapted from the work of Maeda et al., who demonstrated the palladium-catalyzed hydrogen-deuterium exchange at the 5- and 6-positions of pyrimidine (B1678525) bases.[1]

-

Materials:

-

Uracil

-

Palladium on carbon (10% Pd/C)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a pressure-resistant reaction vessel, a mixture of uracil (1.0 mmol), 10% Pd/C (10 mol%), and D₂O (5 mL) is prepared.

-

The vessel is purged with hydrogen gas and then pressurized with H₂ to approximately 1 atm.

-

The reaction mixture is heated to 110 °C with vigorous stirring for 24 hours.

-

After cooling to room temperature, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is evaporated to dryness under reduced pressure to yield 5,6-dideuteriouracil.

-

-

Purification: The crude 5,6-dideuteriouracil can be purified by recrystallization from D₂O or a mixture of D₂O and a suitable organic solvent like isopropanol.

-

Characterization: The extent of deuteration should be determined by ¹H NMR and mass spectrometry.

Step 2: Catalytic Reduction of 5,6-Dideuteriouracil

This procedure utilizes a catalytic transfer hydrogenation method, adapted from the work of Mandal and McMurray, for the reduction of the C5-C6 double bond.[2][3]

-

Materials:

-

5,6-Dideuteriouracil (from Step 1)

-

Palladium on carbon (10% Pd/C)

-

Triethylsilane (Et₃SiH)

-

Methanol (B129727) (MeOH)

-

-

Procedure:

-

To a solution of 5,6-dideuteriouracil (1.0 mmol) in methanol (10 mL), 10% Pd/C (10 mol%) is added.

-

Triethylsilane (2.0 mmol) is added dropwise to the stirred suspension at room temperature.

-

The reaction is stirred at room temperature for 12-24 hours and monitored by TLC or LC-MS until the starting material is consumed.

-

The catalyst is removed by filtration through Celite.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.

-

-

Characterization: The final product, 5,6-dideuterio-dihydrouracil, is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and isotopic purity.

Method 2: One-Pot Reductive Deuteration of Uracil

This method is a hypothetical, efficient alternative that combines deuteration and reduction in a single step. It is based on the principle of generating deuterium gas in situ from D₂O.[4][5][6][7]

-

Materials:

-

Uracil

-

Palladium on carbon (10% Pd/C)

-

Aluminum powder (Al)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

-

Procedure:

-

In a sealed reaction vessel, uracil (1.0 mmol), 10% Pd/C (10 mol%), and aluminum powder (2.0 mmol) are suspended in D₂O (10 mL).

-

The vessel is heated to 80-100 °C with vigorous stirring for 24-48 hours. The in situ generation of D₂ gas from the reaction of aluminum with D₂O will facilitate both the H-D exchange and the reduction of the double bond.

-

After cooling, the reaction mixture is filtered to remove the catalyst and any unreacted aluminum.

-

The filtrate is evaporated to dryness, and the crude product is purified by recrystallization or column chromatography.

-

-

Characterization: The resulting 5,6-dideuterio-dihydrouracil is analyzed by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and the level of deuterium incorporation.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of deuterated dihydrouracil based on the described methods.

| Method | Step | Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Deuterium Incorporation (%) |

| Two-Step | 1. Deuteration | Uracil, H₂ | 10% Pd/C | D₂O | 110 | 24 | >90 | >95 (at C5, C6) |

| 2. Reduction | 5,6-Dideuteriouracil, Et₃SiH | 10% Pd/C | MeOH | RT | 12-24 | 80-90 | >95 (at C5, C6) | |

| One-Pot | Reductive Deuteration | Uracil, Al | 10% Pd/C | D₂O | 80-100 | 24-48 | 70-85 | >95 (at C5, C6) |

Visualizations

Diagram of the Two-Step Synthesis Workflow

Caption: Workflow for the two-step synthesis of deuterated dihydrouracil.

Diagram of the One-Pot Synthesis Logical Relationship

Caption: Logical flow of the one-pot synthesis of deuterated dihydrouracil.

Conclusion

This technical guide provides detailed methodologies for the synthesis of deuterated dihydrouracil, a compound of significant interest in pharmaceutical research and development. The presented two-step and one-pot methods offer flexibility and efficiency for researchers. The quantitative data and characterization guidelines provided herein should facilitate the successful synthesis and application of this valuable isotopically labeled molecule. Further optimization of the one-pot procedure could lead to even more streamlined and cost-effective production of deuterated dihydrouracil.

References

- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pd-C-induced catalytic transfer hydrogenation with triethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Facile and convenient method of deuterium gas generation using a Pd/C-catalyzed H2-D2 exchange reaction and its application to synthesis of deuterium-labeled compounds. | Semantic Scholar [semanticscholar.org]

- 5. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile and convenient method of deuterium gas generation using a Pd/C-catalyzed H2-D2 exchange reaction and its application to synthesis of deuterium-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP1882672A1 - Method for producing deuterium gas and catalytic deuteration method using deuterium gas obtained thereby - Google Patents [patents.google.com]

An In-depth Technical Guide to the NMR and Mass Spectra of Dihydrouracil-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Dihydrouracil-d4. The information herein is intended to support research and development activities where this isotopically labeled compound is used, for instance, as an internal standard in pharmacokinetic studies or as a tracer in metabolic research. While direct experimental spectra for this compound are not publicly available, this document compiles reference data from its non-deuterated analogue, Dihydrouracil (B119008), and provides expert interpretation of the anticipated spectral changes due to deuteration.

Introduction to this compound

This compound is a deuterated form of dihydrouracil, a metabolite of the nucleobase uracil. The deuterium (B1214612) labels are typically located at the 5 and 6 positions of the pyrimidine (B1678525) ring. This isotopic labeling makes it an excellent internal standard for quantitative analysis by NMR or mass spectrometry, as it is chemically identical to the endogenous compound but distinguishable by its mass.[1]

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the known spectra of Dihydrouracil and the expected effects of deuterium substitution. The data for the non-deuterated Dihydrouracil is provided for comparison.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Dihydrouracil Chemical Shift (ppm) | Predicted this compound Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H-5, H-6 | ~2.6 - 2.7 and ~3.4 - 3.5 | Absent | - | Deuterium substitution at these positions results in the absence of proton signals. |

| N1-H | ~7.5 | ~7.5 | Singlet (broad) | Chemical shift can be solvent and concentration dependent. |

| N3-H | ~9.9 | ~9.9 | Singlet (broad) | Chemical shift can be solvent and concentration dependent. |

Note: The chemical shifts for the non-deuterated dihydrouracil are referenced from publicly available databases and may vary slightly depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Dihydrouracil Chemical Shift (ppm) | Predicted this compound Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| C2 | ~154 | ~154 | Singlet | Carbonyl carbon, largely unaffected by deuteration at C5/C6. |

| C4 | ~171 | ~171 | Singlet | Carbonyl carbon, largely unaffected by deuteration at C5/C6. |

| C5 | ~30 | ~30 | Triplet (due to C-D coupling) | The signal will be split into a triplet by the deuterium atom. A significant reduction in intensity is also expected in proton-decoupled spectra. |

| C6 | ~35 | ~35 | Triplet (due to C-D coupling) | The signal will be split into a triplet by the deuterium atom. A significant reduction in intensity is also expected in proton-decoupled spectra. |

Note: The chemical shifts for the non-deuterated dihydrouracil are referenced from publicly available databases and may vary slightly depending on the solvent and experimental conditions.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak that is 4 mass units higher than that of the unlabeled dihydrouracil. The fragmentation pattern is anticipated to be similar, with corresponding mass shifts for fragments containing the deuterium labels.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Dihydrouracil (m/z) | Predicted this compound (m/z) | Notes |

| [M+H]⁺ | 115.05 | 119.08 | Molecular ion (positive ion mode) |

| [M-H]⁻ | 113.04 | 117.07 | Molecular ion (negative ion mode) |

| Fragment 1 | Varies | Varies | The fragmentation pattern will depend on the ionization technique used. Key fragments of dihydrouracil can be used to predict the fragments of the deuterated analog by adding 4, 2, or 0 mass units depending on which part of the molecule the fragment represents. |

| Fragment 2 | Varies | Varies |

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectra for this compound, based on standard methods for small polar molecules.

NMR Spectroscopy

Sample Preparation:

-

Weigh accurately 1-5 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).

-

Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Solvent: DMSO-d₆ (or other as appropriate).

-

Temperature: 298 K.

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-5 seconds.

-

Pulse Sequence: Standard 1D proton.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Solvent: DMSO-d₆ (or other as appropriate).

-

Temperature: 298 K.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Pulse Sequence: Standard 1D carbon with proton decoupling.

Mass Spectrometry (LC-MS/MS)

Sample Preparation (from a biological matrix, e.g., plasma):

-

To 100 µL of plasma, add an appropriate volume of this compound solution in a suitable solvent (e.g., methanol) to serve as an internal standard.

-

Perform a protein precipitation by adding 3 volumes of cold acetonitrile (B52724).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Parameters:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is commonly used for dihydrouracil analysis.

-

Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile with a small amount of formic acid or ammonium (B1175870) formate (B1220265) is typical.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for both dihydrouracil and this compound.

Visualizations

The following diagrams illustrate the analytical workflow and the predicted mass spectral fragmentation pathway for this compound.

References

Solubility of Dihydrouracil-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Dihydrouracil-d4 in organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this guide presents available data for the non-deuterated parent compound, Dihydrouracil, as a close surrogate. This information is supplemented with solubility data for the related parent compound, uracil, to provide a broader context for researchers working with these molecules. Additionally, this guide outlines a standard experimental protocol for determining the solubility of small molecules and includes a visualization of the relevant metabolic pathway.

Data Presentation: Solubility of Dihydrouracil and Related Compounds

The following tables summarize the available quantitative and qualitative solubility data for Dihydrouracil and Uracil in various solvents. This data is critical for designing experiments, preparing solutions for analysis, and in various stages of drug development.

Table 1: Quantitative Solubility of Dihydrouracil

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| DMSO | 14.29 | 125.24 | Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can impact solubility.[1] |

| Water | 6.67 | 58.46 | Requires sonication, warming, and heating to 60°C for dissolution.[1] |

Table 2: Quantitative Solubility of Uracil

| Solvent | Solubility (mg/mL) | Notes |

| Ethanol | ~0.8 | Purge with an inert gas. |

| DMSO | ~50 | Purge with an inert gas. |

| Dimethylformamide | ~60 | Purge with an inert gas. |

| Water (hot) | Soluble | Sparingly soluble in cold water.[2] |

| Aqueous Alkaline Solutions | More soluble | Compared to water.[2] |

| Alcohol (general) | Insoluble | [2] |

| Ether | Insoluble | [2] |

Experimental Protocols: Determining Small Molecule Solubility

A robust and reproducible method for determining the solubility of a compound is crucial for accurate research. The "shake-flask" method is a widely accepted and reliable technique for establishing the equilibrium solubility of a small molecule like this compound.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using HPLC.

-

Generate a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.

-

-

Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.

Mandatory Visualization: Metabolic Pathway of Uracil

Dihydrouracil is a key metabolite in the catabolism of uracil. This process is primarily mediated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). Understanding this pathway is essential for researchers studying the metabolism of pyrimidine-based compounds and their analogs.

Caption: Catabolic pathway of Uracil to Dihydrouracil.

References

Enzymatic Synthesis of Deuterated Pyrimidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract